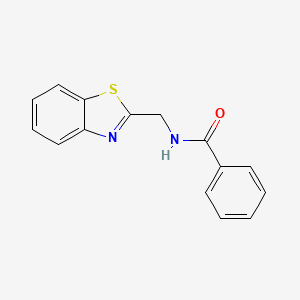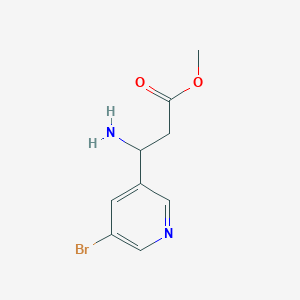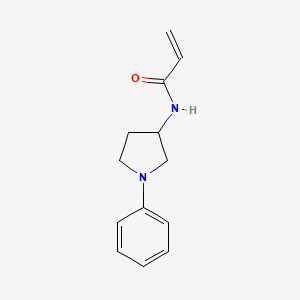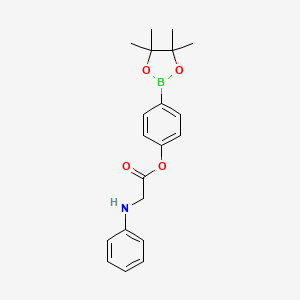
3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide” is a complex organic molecule. It contains a propanamide group, a phenylsulfonyl group, and a thiophenyl group. These groups are common in many organic compounds and are often seen in pharmaceuticals and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions like the Sonogashira coupling reaction . This reaction is a useful tool for the formation of new carbon–carbon bonds under mild reaction conditions .Aplicaciones Científicas De Investigación
Herbicidal Activity
3-(Phenylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)propanamide and its related compounds have shown notable herbicidal activities. In a study conducted by Omokawa et al. (1985), α-phenylsulfonyl alkanamides, a group to which this compound belongs, were synthesized and tested under paddy conditions. These compounds, including α-phenylsulfonyl propanamides, exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants. Their activity was found to be superior to sulfinyl and thio compounds (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).
Synthesis of Benzothienoquinolines
Michał Nowacki and K. Wojciechowski (2017) explored the synthesis of [1]Benzothieno[2,3-b]quinolines, a process involving 3-(phenylsulfonylmethyl)benzo[b]thiophenes. These compounds reacted with nitrobenzene derivatives in the presence of potassium tert-butoxide and chlorotrimethylsilane to form 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines. This study signifies the compound's relevance in the synthesis of structurally complex and potentially useful organic molecules (Nowacki & Wojciechowski, 2017).
Inhibition of Viral DNA Maturation
In the realm of virology, particularly concerning cytomegalovirus (CMV) replication, the compound BAY 38-4766, which has a similar structure, was identified as a selective nonnucleoside inhibitor with an excellent safety profile. Buerger et al. (2001) discovered that this compound and its analogues do not inhibit viral DNA synthesis, transcription, or translation but interfere with viral DNA maturation and packaging, indicating a novel mechanism of action against CMV (Buerger et al., 2001).
Antimicrobial and Antitubercular Activities
A series of sulfonyl derivatives, including those with benzylsulfonyl groups, were synthesized and assessed for their antibacterial and antifungal activities. Suresh Kumar, Rajendra Prasad, and Chandrashekar (2013) found that these compounds, particularly 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles, exhibited moderate to significant antibacterial and antifungal properties. They also displayed excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c22-20(11-13-26(23,24)18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-25-15-17/h1-10,12,15H,11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSECQITXBUJHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)
![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)

![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)



![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2955086.png)